O-(4-甲氧基苯基)羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

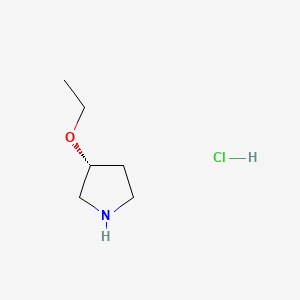

O-(4-Methoxybenzyl)hydroxylamine hydrochloride, also known by its CAS Number 876-33-5, is a compound with a molecular weight of 189.64 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually provided in a solid physical form .

Synthesis Analysis

Oximes, such as O-(4-Methoxyphenyl)hydroxylamine, can be synthesized by the condensation of an aldehyde or a ketone with hydroxylamine . For example, methoxyamine is prepared via O-alkylation of hydroxylamine derivatives . It is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis

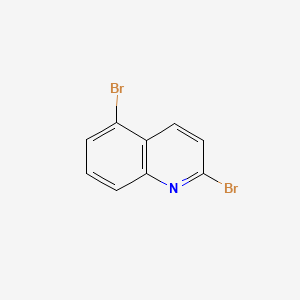

The molecular formula of O-(4-Methoxybenzyl)hydroxylamine hydrochloride is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .Physical And Chemical Properties Analysis

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is typically a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

人类细胞色素P450酶中的代谢和遗传毒性:N-(2-甲氧基苯基)羟胺,与O-(4-甲氧基苯基)羟胺相关,主要由人类肝微粒体代谢为邻苯胺。这一过程主要归因于CYP3A4、2E1和2C,它们对代谢负责超过90%。N-(2-甲氧基苯基)羟胺的遗传毒性取决于其自发分解产生DNA加合物,以及其易受CYP酶代谢的敏感性 (Naiman et al., 2011)。

大鼠细胞色素P450代谢:在一项涉及大鼠的类似研究中,N-(2-甲氧基苯基)羟胺主要代谢为邻苯胺。在大鼠肝脏中参与此过程的主要酶被确定为CYP2C,其次是CYP2E1、2D和2A (Naiman et al., 2010)。

大鼠肝微粒体代谢:在另一项研究中,研究了大鼠肝微粒体对邻氨基酚和N-(2-甲氧基苯基)羟胺的代谢。发现N-(2-甲氧基苯基)羟胺主要代谢为邻苯胺和邻氨基酚。这一过程似乎涉及这些化合物的遗传毒性和解毒 (Naiman et al., 2010)。

核苷酸中的致突变性质:O-甲基羟胺可以将一个甲氧氨基团替换成胞嘧啶或腺嘌呤的氨基团,形成特定的核苷酸。这种反应速度缓慢但显著,表明其具有致突变性质 (Singer & Spengler, 1982)。

与二苯基膦酰氯的化学反应:羟胺,包括O-(二苯基膦基)羟胺等衍生物,与二苯基膦酰氯反应,产生独特的化合物。这些反应对于理解这类化合物的化学性质和潜在应用至关重要 (Harger, 1982)。

安全和危害

The safety data sheet for a similar compound, O-[(4-Methylphenyl)methyl]hydroxylamine, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

While specific future directions for O-(4-Methoxyphenyl)hydroxylamine were not found in the search results, it’s worth noting that compounds containing the 8-hydroxyquinoline (8-HQ) moiety, which is structurally similar to O-(4-Methoxyphenyl)hydroxylamine, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

属性

IUPAC Name |

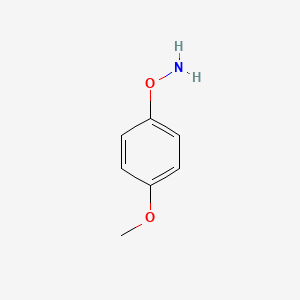

O-(4-methoxyphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOXQAHYRYRYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700152 |

Source

|

| Record name | O-(4-Methoxyphenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(4-Methoxyphenyl)hydroxylamine | |

CAS RN |

147169-98-0 |

Source

|

| Record name | O-(4-Methoxyphenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)